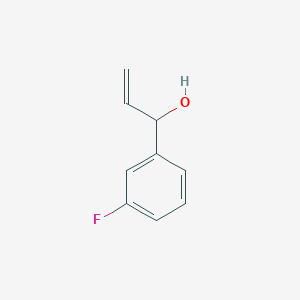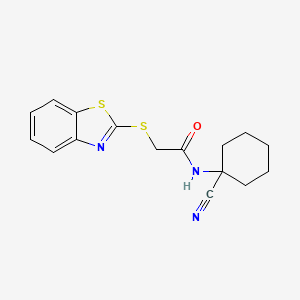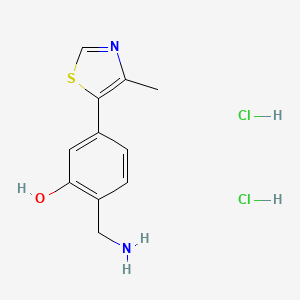
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride is a synthetic organic compound that features a phenol group substituted with an aminomethyl group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Attachment of the Thiazole Ring to the Phenol: The thiazole ring is then attached to the phenol ring through a nucleophilic aromatic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the phenol-thiazole intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol: The free base form without the dihydrochloride salt.
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenolmonohydrochloride: The monohydrochloride salt form.
Uniqueness
2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenoldihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dihydrochloride salt form may also enhance its solubility and stability compared to other similar compounds.
特性
CAS番号 |
2825012-26-6 |
|---|---|
分子式 |
C11H14Cl2N2OS |
分子量 |
293.2 g/mol |
IUPAC名 |
2-(aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol;dihydrochloride |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8;;/h2-4,6,14H,5,12H2,1H3;2*1H |
InChIキー |
AJXKXVFOUALZFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CN)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


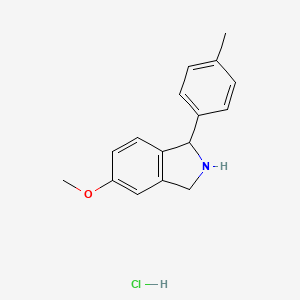
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)

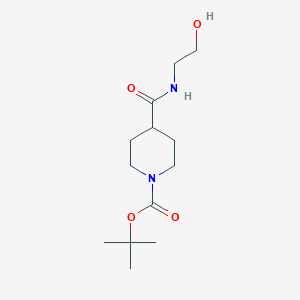
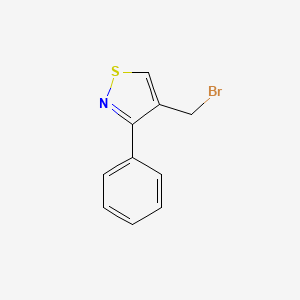

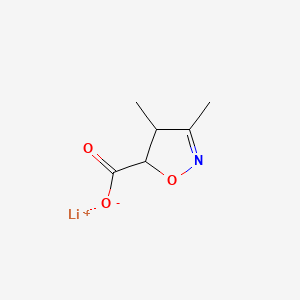
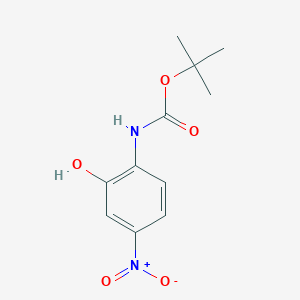
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)

